
6-Isopropylpyridazin-3(2H)-one
Vue d'ensemble
Description
6-Isopropylpyridazin-3(2H)-one, also known as 6-IP, is an organic compound that is widely used in scientific research. It is a derivative of the pyridine group, and is a colorless and crystalline solid. 6-IP has a wide range of applications in the medical, pharmaceutical, and biotechnology industries, as well as in the field of organic synthesis. It is also used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Scaffold for Synthesis : 4,5,6-Trifluoropyridazin-3(2H)-one, a closely related compound, serves as a scaffold for creating various disubstituted and ring-fused pyridazinone systems. This process, involving sequential nucleophilic aromatic substitution, is significant in drug discovery (Pattison et al., 2009).
- Spectroscopy and Structure Analysis : A derivative of pyridazin-3(2H)-one, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP), was synthesized and characterized using various spectroscopic techniques, including FT-IR and NMR. The compound's thermal stability was analyzed, and potential therapeutic applications were explored through molecular docking studies (Kalai et al., 2020).
Potential Industrial Applications
- Corrosion Inhibition : Pyridazinone derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is valuable for industrial maintenance and protection against corrosion (Kalai et al., 2020).
Biomedical Research
- Antimicrobial and Anti-Inflammatory Properties : Some pyridazin-3(2H)-one derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, N-substituted derivatives were found to be effective against Plutella xylostella, indicating their potential as insecticidal agents (Wu et al., 2012).
- Anticonvulsant Activities : Derivatives of 6-arylpyridazin-3(2H)-one were evaluated for anticonvulsant activities, demonstrating significant effectiveness against convulsions. This research suggests potential applications in the treatment of epilepsy or seizure disorders (Asif et al., 2014).
Propriétés
IUPAC Name |
3-propan-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPZRODNMXSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629901 | |
| Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridazin-3(2H)-one | |
CAS RN |
570416-36-3 | |
| Record name | 6-(1-Methylethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570416-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

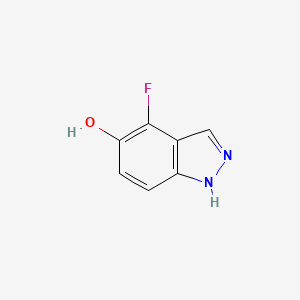
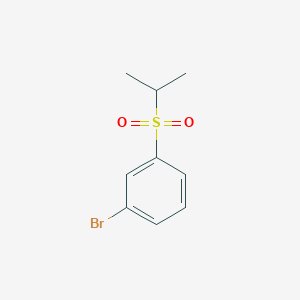
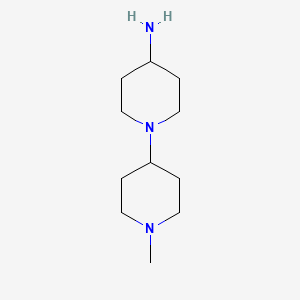
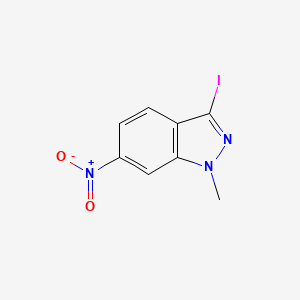
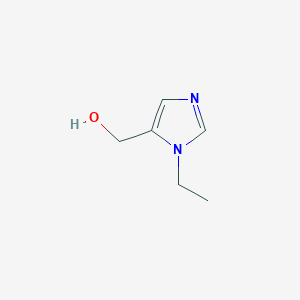
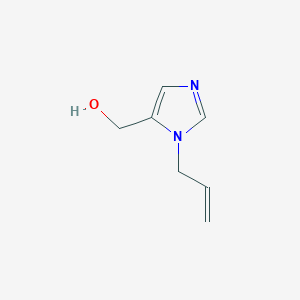
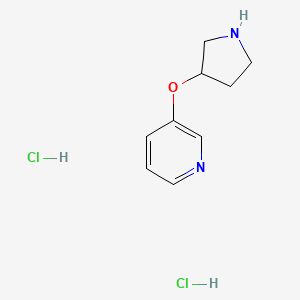
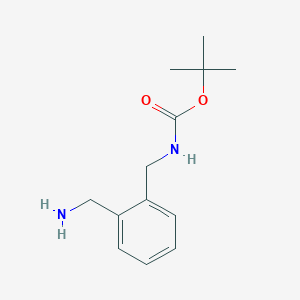
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
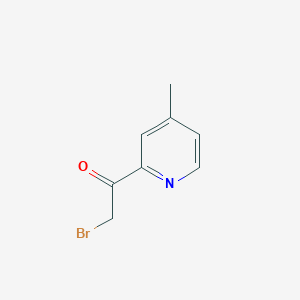
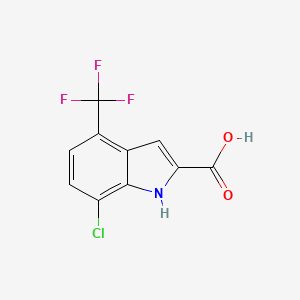

amine](/img/structure/B1344652.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)